molecular formula C9H16Cl2N2O B595414 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride CAS No. 1337879-76-1

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B595414
CAS No.: 1337879-76-1
M. Wt: 239.14
InChI Key: FGQBNKDRTNWNKY-UHFFFAOYSA-N
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Description

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring structure, which is substituted with a methoxy group and a methyl group, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxy-5-methylpyridine.

    Substitution Reaction: The pyridine derivative undergoes a substitution reaction with an appropriate ethanamine derivative.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the ethanamine side chain.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-5-methylpyridin-3-yl)ethanol
  • 2-(6-Methoxy-5-methylpyridin-3-yl)ethylamine
  • 2-(6-Methoxy-5-methylpyridin-3-yl)acetic acid

Uniqueness

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(6-methoxy-5-methylpyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-7-5-8(3-4-10)6-11-9(7)12-2;;/h5-6H,3-4,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQBNKDRTNWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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